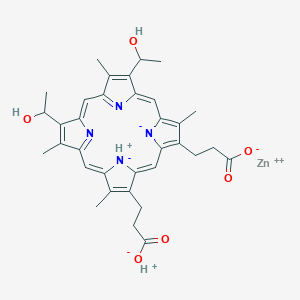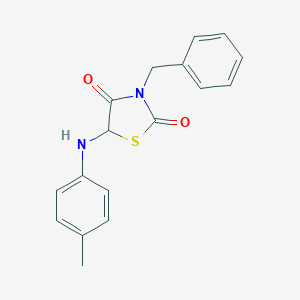![molecular formula C11H13BrN2O2 B228565 5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a hydrazide derivative of 2-hydroxybenzoic acid and has a molecular formula of C12H14BrN2O2.
Mécanisme D'action
The exact mechanism of action of 5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It may also disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects
5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids and proteins. In addition, it has been found to have antioxidant properties and may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide in lab experiments is its potential as a therapeutic agent for cancer and microbial infections. It is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for research on 5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and pathways it targets. This could lead to the development of more effective therapeutic agents. Another direction is to study its potential as a treatment for other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Méthodes De Synthèse
The synthesis of 5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide can be achieved by reacting 5-bromo-2-hydroxybenzoic acid with isobutyraldehyde and hydrazine hydrate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial properties and has shown activity against various bacteria and fungi.
Propriétés
Formule moléculaire |
C11H13BrN2O2 |
|---|---|
Poids moléculaire |
285.14 g/mol |
Nom IUPAC |
5-bromo-2-hydroxy-N-[(E)-2-methylpropylideneamino]benzamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-7(2)6-13-14-11(16)9-5-8(12)3-4-10(9)15/h3-7,15H,1-2H3,(H,14,16)/b13-6+ |
Clé InChI |
WUCWWGZXLBYBJJ-AWNIVKPZSA-N |
SMILES isomérique |
CC(C)/C=N/NC(=O)C1=C(C=CC(=C1)Br)O |
SMILES |
CC(C)C=NNC(=O)C1=C(C=CC(=C1)Br)O |
SMILES canonique |
CC(C)C=NNC(=O)C1=C(C=CC(=C1)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-3,4-dihydroisoquinolin-2(1H)-yl]-4-nitrobenzamide](/img/structure/B228491.png)

![2-[2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228503.png)

![2-bromo-N-[3-oxo-3-[2-(2-oxoindol-3-yl)hydrazinyl]propyl]benzamide](/img/structure/B228511.png)




![3-Benzyl-5-[(2,4-dimethylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B228540.png)

![2-[(3-Benzyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B228545.png)